molecular formula C16H19NO4 B258935 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester

5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester

Cat. No. B258935
M. Wt: 289.33 g/mol
InChI Key: LQRLIMGFEYPTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester, also known as AMMI, is a synthetic compound that belongs to the indole family. It has been studied for its potential applications in the field of medicinal chemistry due to its diverse biological activities. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester is not fully understood. However, it has been suggested that 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester may act as an inhibitor of DNA topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester has also been shown to inhibit the activity of protein kinase C, which is involved in signal transduction pathways.
Biochemical and Physiological Effects:
5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester has been shown to exhibit diverse biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester has also been shown to have anti-inflammatory and analgesic effects. Additionally, 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester has been shown to have an effect on the central nervous system, as it has been shown to increase locomotor activity in mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester in lab experiments is that it exhibits diverse biological activities, which makes it a promising candidate for drug development. Additionally, 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of using 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester. One direction is to investigate its potential as a photosensitizer in photodynamic therapy. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent. Additionally, further research is needed to fully understand the mechanism of action of 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester has been achieved using several methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of tryptamine with an acrylate ester in the presence of a base. The yield of 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester using these methods varies from 20% to 70%.

Scientific Research Applications

5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, 5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester has been shown to have anti-inflammatory and analgesic effects.

properties

Product Name

5-Hydroxy-2-methyl-1-(2-vinyloxy-ethyl)-1H-indole-3-carboxylic acid ethyl ester

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 1-(2-ethenoxyethyl)-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C16H19NO4/c1-4-20-9-8-17-11(3)15(16(19)21-5-2)13-10-12(18)6-7-14(13)17/h4,6-7,10,18H,1,5,8-9H2,2-3H3

InChI Key

LQRLIMGFEYPTOK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC=C)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC=C)C

Origin of Product

United States

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